S-4-Methoxy-2-methylphenylthioacetate
Description
S-4-Methoxy-2-methylphenylthioacetate is a thioester derivative characterized by a sulfur-containing acetate group (thioacetate) linked to a substituted phenyl ring. The phenyl group is functionalized with a methoxy (-OCH₃) substituent at the 4-position and a methyl (-CH₃) group at the 2-position.
Properties
IUPAC Name |
S-(4-methoxy-2-methylphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZXGQGRXGZVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
S-4-Methoxy-2-methylphenylthioacetate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and acylation. The methoxy group enhances the compound's reactivity, making it suitable for further functionalization.
Key Reactions Involving this compound:
- Nucleophilic Substitution: The thioacetate group can be replaced by various nucleophiles, leading to the formation of thioether derivatives.
- Acylation Reactions: The compound can participate in acylation reactions, contributing to the synthesis of esters and amides.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential pharmacological properties. The methoxy group is known to influence biological activity, making these compounds candidates for drug development.
Case Study: Anticancer Activity
A study demonstrated that certain analogs of this compound showed promising anticancer activity against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the compound's potential in cancer therapy .
Flavor and Fragrance Industry
This compound is also utilized in the flavor and fragrance sector due to its unique sulfurous aroma profile. It contributes to the sensory characteristics of various food products and fragrances.
Applications in Flavoring:
- Flavor Enhancer: The compound is used to enhance fruity flavors, particularly in formulations for beverages and confections.
- Fragrance Component: Its distinctive scent makes it a valuable ingredient in perfumes and scented products.
Mechanism of Action
The mechanism by which S-4-Methoxy-2-methylphenylthioacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares S-4-Methoxy-2-methylphenylthioacetate with compounds sharing functional groups or structural motifs, as derived from available literature.
Comparison with Oxygen Esters
Methyl 2-hydroxyacetate (CAS 96-35-5, ) serves as a relevant oxygen-based ester analog. Key differences include:
Thioesters like this compound are generally more reactive than oxygen esters due to weaker C-S bond strength, increasing their utility in synthetic chemistry but necessitating stricter handling protocols.
Comparison with Methoxy-Substituted Aromatics
Compounds such as (E)-3-(4-methoxyphenyl)-2-propenoic acid () highlight the role of methoxy substituents in modulating solubility and bioactivity:
| Property | This compound | (E)-3-(4-Methoxyphenyl)-2-propenoic Acid |
|---|---|---|
| Substituent Position | 4-methoxy, 2-methyl | 4-methoxy |
| Bioactivity | Not studied in evidence | Antioxidant, anti-inflammatory potential |
However, the thioester in this compound may alter metabolic stability compared to propenoic acid derivatives.
Key Research Findings and Data Gaps
Biological Activity
S-4-Methoxy-2-methylphenylthioacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its chemical structure, which features a methoxy group and a thioacetate moiety. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.
- Inhibition of Monoacylglycerol Lipase (MAGL) :
- Recent studies have highlighted the role of MAGL in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can lead to increased levels of 2-AG, which has implications for pain management and inflammation reduction .
- This compound has shown promise as a MAGL inhibitor, potentially offering therapeutic benefits in conditions like neuropathic pain and inflammation .
Biological Activity
The biological effects of this compound have been evaluated in various studies:
- Anti-inflammatory Effects :
- Anticancer Activity :
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Neuropathic Pain Model :
- Inflammation Model :
Research Findings
A summary of key findings from recent research on this compound includes:
| Study Focus | Findings |
|---|---|
| MAGL Inhibition | Effective in increasing 2-AG levels; potential for treating pain and inflammation |
| Anti-inflammatory Activity | Significant reduction in inflammatory markers in mouse models |
| Anticancer Potential | May impair cancer cell survival by inhibiting MAGL activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
